3-Thiophenemalonic acid

説明

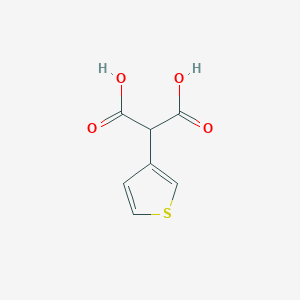

Structure

3D Structure

特性

IUPAC Name |

2-thiophen-3-ylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOOGCQWQFRJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066675 | |

| Record name | Propanedioic acid, 3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-92-2 | |

| Record name | 3-Thiophenemalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-3-yl)propanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-(3-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(THIOPHEN-3-YL)PROPANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6MPZ6HAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Thiophenemalonic Acid from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-thiophenemalonic acid, a valuable intermediate in pharmaceutical and organic synthesis, starting from diethyl malonate.[1] The synthesis is a two-step process involving an initial alkylation of diethyl malonate followed by saponification. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound from diethyl malonate is a classic application of the malonic ester synthesis.[2][3] The overall process can be summarized in two key steps:

-

Alkylation: Diethyl malonate is deprotonated using a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a 3-halothiophene (e.g., 3-bromothiophene) to form diethyl 3-thienylmalonate.

-

Saponification: The resulting diethyl 3-thienylmalonate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.[4]

The following diagram illustrates the logical flow of the synthesis:

Chemical Reaction Pathway

The chemical transformations involved in this synthesis are detailed below. The first step is the formation of the diethyl 3-thienylmalonate intermediate, followed by its conversion to the final malonic acid derivative.

Experimental Protocols

The following protocols are based on established methodologies for malonic ester synthesis and saponification.[2][4][5][6]

Step 1: Synthesis of Diethyl 3-Thienylmalonate (Alkylation)

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise with continuous stirring.

-

Alkylation Reaction: After the addition of diethyl malonate is complete, add 3-bromothiophene (1.0 eq.) to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

The solvent is removed by rotary evaporation to yield the crude diethyl 3-thienylmalonate.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound (Saponification)

-

Hydrolysis: In a round-bottom flask, dissolve the crude or purified diethyl 3-thienylmalonate from the previous step in an aqueous solution of sodium hydroxide (2.5 eq.). The mixture is heated to reflux for several hours until the hydrolysis is complete (as indicated by the disappearance of the ester spot on TLC).

-

Acidification and Precipitation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2).

-

A white precipitate of this compound will form.

-

-

Isolation and Drying:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product in a vacuum oven to a constant weight.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Yields and reaction times can vary based on the scale of the reaction and specific conditions.

| Parameter | Step 1: Alkylation | Step 2: Saponification | Overall |

| Reactants | Diethyl Malonate, 3-Bromothiophene, Sodium Ethoxide | Diethyl 3-Thienylmalonate, Sodium Hydroxide | - |

| Solvent | Absolute Ethanol | Water | - |

| Reaction Temperature | Reflux (~78 °C) | Reflux (~100 °C) | - |

| Reaction Time | 6-12 hours | 4-8 hours | 10-20 hours |

| Typical Yield | 75-85% | 85-95% | 64-81% |

| Product Purity | >95% (after distillation) | >98% (after recrystallization) | - |

Safety Considerations

-

Sodium metal is highly reactive with water and alcohols; handle with care under an inert atmosphere.

-

Diethyl malonate and 3-bromothiophene are irritants; handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium hydroxide and hydrochloric acid are corrosive; handle with appropriate care and PPE.

-

The alkylation and saponification reactions should be performed in a fume hood.

This guide provides a foundational understanding and practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary.

References

- 1. This compound (21080-92-2) at Nordmann - nordmann.global [nordmann.global]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

3-Thiophenemalonic acid CAS number and properties

An In-depth Technical Guide to 3-Thiophenemalonic Acid

Introduction

This compound, identified by the CAS number 21080-92-2, is an organosulfur compound that serves as a crucial intermediate in organic and pharmaceutical synthesis.[1][2][3] Its molecular structure features a thiophene ring substituted at the 3-position with a malonic acid group.[1] This unique combination of a heteroaromatic ring and a dicarboxylic acid moiety imparts valuable reactivity, making it a versatile building block in medicinal chemistry for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid or powder at room temperature, typically with no distinct odor.[1] It is stable under normal temperatures and pressures.[1] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 21080-92-2 | [1][4][5] |

| Molecular Formula | C₇H₆O₄S | [4][5][6] |

| Molecular Weight | 186.19 g/mol | [4][5][6] |

| Melting Point | 139 °C (decomposes) | [4][7][8] |

| Appearance | White to off-white/light yellow crystalline powder/solid | [1] |

| Solubility | Sparingly soluble in water; moderately soluble in polar organic solvents like ethanol and dimethylformamide. | [1] |

| pKa | 2.73 ± 0.10 (Predicted) | [1] |

| EC Number | 244-198-9 | [5][7] |

| InChI Key | GCOOGCQWQFRJEK-UHFFFAOYSA-N | [5][7] |

| SMILES | OC(=O)C(C(O)=O)c1ccsc1 | [5][7] |

Synthesis

The synthesis of this compound has been approached through several routes, primarily involving the functionalization of a thiophene precursor. A common and historically significant method involves the hydrolysis of diethyl 3-thienylmalonate, which is itself prepared from starting materials like diethyl malonate and 3-bromothiophene.[1]

Alternative synthetic strategies include:

-

The reaction of thiophene-3-carbaldehyde with malonic acid via a Knoevenagel condensation, followed by reduction and further functional group manipulation.[1]

-

A newer approach utilizes a selective nucleophilic substitution reaction where diethyl bromomalonate is introduced into the thiophene molecule using a copper-lithium reagent.[9]

A generalized workflow for a common synthesis route is depicted below.

Caption: Generalized synthesis of this compound.

Experimental Protocols

While specific, detailed experimental protocols from primary literature are extensive, a general procedure for the synthesis via hydrolysis of diethyl 3-thiophenemalonate can be outlined as follows. This protocol is a representative summary and should be adapted based on specific literature procedures.

Objective: To synthesize this compound by hydrolysis of diethyl 3-thiophenemalonate.

Materials:

-

Diethyl 3-thiophenemalonate

-

Ethanol

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid (or other suitable acid for neutralization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Saponification: Diethyl 3-thiophenemalonate is dissolved in an alcoholic solvent, such as ethanol. An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the mixture.

-

Reflux: The reaction mixture is heated under reflux for a specified period to ensure complete hydrolysis of the ester groups to carboxylate salts. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, the mixture is cooled to room temperature.

-

Acidification: The cooled reaction mixture is then carefully acidified by the dropwise addition of a strong acid (e.g., hydrochloric acid) until the pH is acidic. This protonates the carboxylate salts, causing the this compound to precipitate out of the solution.

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system to yield pure this compound.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Applications in Drug Development

This compound is a valuable precursor in the pharmaceutical industry.[1] Its structure is incorporated into various biologically active molecules.

-

Antibiotic Synthesis: It is a known intermediate in the synthesis of Temocillin, a penicillinase-resistant antibiotic.[4][6] It is also identified as Ticarcillin EP Impurity C.[4][6]

-

Enzyme Inhibition: The compound is used to prepare malonate-based inhibitors of mammalian serine racemase, an enzyme involved in neurotransmission, suggesting potential applications in neurological disorders.[4][6]

-

Medicinal Chemistry Scaffolding: Due to the metabolic stability often conferred by the thiophene ring, it serves as a building block for a range of therapeutic agents, including anticonvulsants, anti-inflammatory agents, and kinase inhibitors.[1]

The logical flow of its application in creating bioactive compounds is illustrated in the diagram below.

Caption: Applications of this compound as a precursor.

Reactivity and Safety

The reactivity of this compound is governed by the two carboxylic acid groups and the thiophene ring.[1] As a substituted malonic acid, it is prone to decarboxylation and can participate in various condensation reactions, making it a versatile synthetic intermediate.[1]

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[5][7]

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5][7]

-

Storage: Store in a cool, dry place and keep the container closed when not in use.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound (21080-92-2) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound (21080-92-2) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound | 21080-92-2 [chemicalbook.com]

- 5. This compound 97 21080-92-2 [sigmaaldrich.com]

- 6. This compound , 98% , 21080-92-2 - CookeChem [cookechem.com]

- 7. 3-噻吩丙二酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CAS: 21080-92-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Thiophenemalonic Acid

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Thiophenemalonic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This guide includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound (C₇H₆O₄S) is a dicarboxylic acid derivative containing a thiophene ring.[1][2][3] It serves as a valuable intermediate in the synthesis of various organic and pharmaceutical compounds, particularly in the development of new heterocyclic molecules for medicinal chemistry.[4] At room temperature, it typically appears as a white to off-white crystalline solid.[1] Given its role as a building block, a thorough understanding of its structural and spectroscopic properties is essential for its application in research and development.

Spectroscopic Data

The following sections present the expected NMR and IR spectroscopic data for this compound based on its chemical structure and available information.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is typically recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] The expected chemical shifts (δ) are summarized in the table below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H-2 | 7.5 - 7.8 | Doublet of doublets | ~3.0, ~1.2 | 1H |

| Thiophene H-4 | 7.1 - 7.3 | Doublet of doublets | ~5.0, ~3.0 | 1H |

| Thiophene H-5 | 7.4 - 7.6 | Doublet of doublets | ~5.0, ~1.2 | 1H |

| Malonic CH | 4.5 - 4.8 | Singlet | - | 1H |

| Carboxylic OH | 12.0 - 13.0 | Broad Singlet | - | 2H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is also typically recorded in DMSO-d₆.[1]

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic C=O | 168 - 172 |

| Thiophene C-3 | 135 - 140 |

| Thiophene C-2 | 125 - 128 |

| Thiophene C-5 | 127 - 130 |

| Thiophene C-4 | 124 - 127 |

| Malonic CH | 50 - 55 |

Note: The assignments are predictive and should be confirmed with two-dimensional NMR experiments.

IR spectroscopy is used to identify the functional groups present in this compound. Spectra can be obtained using a KBr disc or nujol mull.[1] An Attenuated Total Reflectance (ATR) IR spectrum may also be utilized.[2]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1750 | Strong |

| C=C (Thiophene Ring) | Stretching | 1500 - 1600 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| O-H (Carboxylic Acid) | Bending | 920 - 950 | Broad, Medium |

Note: The C=O stretching vibrations have been reported around 1752 and 1680 cm⁻¹.[5] The broadness of the O-H stretch is due to hydrogen bonding.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the deuterium lock signal of the solvent.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal. Record the sample spectrum.

-

Data Collection: Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks corresponding to the various functional groups.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Crystal Structure of 3-Thiophenemalonic Acid: A Search for Definitive Data

Despite a comprehensive search of scientific literature and crystallographic databases, the complete crystal structure of 3-thiophenemalonic acid, including detailed atomic coordinates, bond lengths, and angles, does not appear to be publicly available at this time. This technical overview details the search methodology and the information that could be retrieved, providing context for researchers, scientists, and drug development professionals interested in this compound.

While this compound is known as a white to off-white crystalline solid and is used as an intermediate in pharmaceutical synthesis, its specific three-dimensional arrangement in the solid state has not been formally documented in readily accessible resources.[1] This includes a lack of detailed crystallographic data in major databases such as the Cambridge Structural Database (CSD).

Summary of Available Information

This compound, with the chemical formula C₇H₆O₄S, consists of a thiophene ring substituted at the 3-position with a malonic acid group.[1] It is recognized for its utility as a building block in the synthesis of more complex molecules.[1]

Searches for its crystal structure yielded information on its use as an additive in the fabrication of perovskite solar cells, where its presence was found to improve the crystallinity of the perovskite films.[2] However, this study focused on the impact of the additive on the perovskite crystal structure rather than determining the crystal structure of this compound itself.

Methodological Approach to the Search

A multi-pronged search strategy was employed to locate the crystal structure data for this compound:

-

Broad Literature Search: Scientific databases, including Google Scholar, Scopus, and Web of Science, were queried using keywords such as "crystal structure of this compound," "crystallography of 3-Thienylmalonic acid," and "X-ray diffraction of this compound."

-

Crystallographic Database Search: The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, was searched for entries corresponding to this compound.

-

Chemical Supplier Information: While various chemical suppliers list this compound and describe it as a crystalline powder, they do not provide detailed crystallographic data.

The absence of a published crystal structure in these primary sources indicates a high probability that this information has not been determined or, if determined, has not been made publicly available.

Hypothetical Experimental Workflow

Should a researcher endeavor to determine the crystal structure of this compound, a standard experimental workflow would be followed. This process is visualized in the diagram below.

Caption: Hypothetical workflow for determining the crystal structure of a small molecule.

Conclusion

For researchers, scientists, and drug development professionals requiring the precise solid-state conformation of this compound, the definitive crystal structure data remains an open area for investigation. The determination of this structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical and pharmaceutical sciences, providing fundamental data for molecular modeling, polymorphism studies, and understanding intermolecular interactions. Until such a study is published, researchers must rely on computational modeling or spectroscopic methods to infer the conformational properties of this molecule.

References

Chemical Reactivity of the Thiophene Ring in 3-Thiophenemalonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiophenemalonic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its role as a synthetic intermediate in the creation of a variety of bioactive molecules and functional materials.[1][2][3] The chemical behavior of this compound is dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing malonic acid substituent at the 3-position. This guide provides a comprehensive overview of the chemical reactivity of the thiophene ring in this compound, focusing on key transformations such as decarboxylation and electrophilic substitution. Detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.

Introduction

The thiophene moiety is a well-established pharmacophore, and its incorporation into drug candidates can enhance metabolic stability and biological activity.[2] this compound, possessing both a reactive aromatic ring and a versatile dicarboxylic acid functionality, serves as a key starting material for the synthesis of diverse molecular architectures.[3][4] The reactivity of the thiophene ring is significantly influenced by the nature of its substituents. In the case of this compound, the malonic acid group at the C3 position is expected to act as a deactivating group and a meta-director in electrophilic aromatic substitution reactions, although the inherent reactivity of the thiophene ring often leads to substitution at the activated C2 and C5 positions.

Decarboxylation to 3-Thienylacetic Acid

One of the most fundamental reactions of this compound is its decarboxylation to form 3-thienylacetic acid. This transformation is typically achieved by heating the compound, often in a high-boiling solvent, and proceeds through a cyclic transition state.[5] The resulting 3-thienylacetic acid is a crucial intermediate for various pharmaceuticals.[6]

Reaction Mechanism: Decarboxylation

The decarboxylation of malonic acids is a well-established reaction that proceeds through a six-membered cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product.[5]

Experimental Protocol: Synthesis of 3-Thienylacetic Acid

A general procedure for the decarboxylation of a malonic acid derivative involves heating the compound above its melting point or in a high-boiling solvent until the evolution of carbon dioxide ceases.

Materials:

-

This compound

-

High-boiling solvent (e.g., diphenyl ether, optional)

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Gas outlet to monitor CO2 evolution

Procedure:

-

Place this compound in a round-bottom flask.

-

If using a solvent, add it to the flask.

-

Assemble the apparatus with a condenser.

-

Heat the mixture gently at first, then increase the temperature to initiate decarboxylation (typically >150 °C).

-

Monitor the reaction by observing the evolution of CO2 gas.

-

Once the gas evolution ceases, the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude 3-thienylacetic acid can be purified by recrystallization or distillation.

Electrophilic Aromatic Substitution of the Thiophene Ring

The thiophene ring is known to undergo electrophilic aromatic substitution (EAS) preferentially at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the intermediate sigma complex.[8] The presence of the deactivating malonic acid group at the C3 position is expected to decrease the overall reactivity of the ring and direct incoming electrophiles to the C5 position (meta to the substituent). However, the activating nature of the thiophene ring itself often leads to substitution at the vacant and highly activated C2 and C5 positions.

Halogenation

Halogenation, such as bromination, is a common EAS reaction. For thiophenes, reagents like N-bromosuccinimide (NBS) are often used for selective monobromination.[9][10][11]

Predicted Reactivity: The C5 position is the most likely site for initial halogenation due to steric hindrance from the C3-substituent and the electronic directing effects. The C2 position is also a potential site of reaction.

Experimental Protocol: Bromination with NBS

Materials:

-

This compound or its ester derivative

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., chloroform, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the thiophene substrate in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add NBS portion-wise to the stirred solution, while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography or recrystallization.[9]

Quantitative Data:

| Reaction | Reagents | Product(s) | Yield (%) | Reference |

| Bromination | NBS, CHCl3 | 5-Bromo-3-thiophenemalonic acid (predicted) | Not specified | [9] |

Nitration

Nitration introduces a nitro group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.[12][13] The nitro group is a versatile functional group that can be further transformed, for example, by reduction to an amine.[14][15]

Predicted Reactivity: Similar to halogenation, nitration is expected to occur primarily at the C5 position.

Experimental Protocol: Nitration

Materials:

-

This compound or its ester derivative

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Carefully add the thiophene substrate to concentrated sulfuric acid at 0 °C.

-

Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Stir the reaction at low temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product.

Quantitative Data:

| Reaction | Reagents | Product(s) | Yield (%) | Reference |

| Nitration | HNO3, H2SO4 | 5-Nitro-3-thiophenemalonic acid (predicted) | Not specified | [12][13] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[12] This reaction is generally less prone to poly-substitution compared to Friedel-Crafts alkylation.

Predicted Reactivity: Acylation is expected to occur at the C5 position.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

This compound or its ester derivative

-

Acyl chloride or anhydride

-

Lewis acid catalyst (e.g., AlCl3, SnCl4)

-

Inert solvent (e.g., dichloromethane, carbon disulfide)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Suspend the Lewis acid in the inert solvent in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add the acyl chloride or anhydride dropwise.

-

Add a solution of the thiophene substrate in the solvent dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature or room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.

-

Purify the product by chromatography or recrystallization.

Quantitative Data:

| Reaction | Reagents | Product(s) | Yield (%) | Reference |

| Acylation | Acyl chloride, Lewis Acid | 5-Acyl-3-thiophenemalonic acid (predicted) | Not specified | [12] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[16][17][18][19][20]

Predicted Reactivity: Formylation is expected to occur at the C5 position.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

This compound or its ester derivative

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Cool DMF in a round-bottom flask to 0 °C.

-

Slowly add POCl3 dropwise to the DMF with stirring to form the Vilsmeier reagent.

-

Add the thiophene substrate to the Vilsmeier reagent at low temperature.

-

Allow the reaction to warm to room temperature or heat as necessary until completion (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Neutralize the solution with a base (e.g., sodium hydroxide, sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the product.

Quantitative Data:

| Reaction | Reagents | Product(s) | Yield (%) | Reference |

| Formylation | POCl3, DMF | 5-Formyl-3-thiophenemalonic acid (predicted) | Not specified | [16][17][18][19][20] |

Logical Relationships in Reactivity

The reactivity of the thiophene ring in this compound is a result of competing electronic and steric effects. The following diagram illustrates the logical flow of considerations for predicting the outcome of electrophilic aromatic substitution.

Conclusion

This compound is a versatile synthetic intermediate whose thiophene ring reactivity is modulated by the C3-malonic acid substituent. The primary reactions of this molecule include a facile decarboxylation to 3-thienylacetic acid and electrophilic aromatic substitution, which is predicted to occur predominantly at the C5 position. While specific quantitative data for the reactions of this compound itself are sparse in the literature, the general principles of thiophene chemistry provide a strong predictive framework for its synthetic transformations. The experimental protocols provided herein, adapted from related systems, offer a solid starting point for researchers exploring the rich chemistry of this valuable building block. Further quantitative studies on the reactivity of this compound would be a valuable contribution to the field.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (21080-92-2) at Nordmann - nordmann.global [nordmann.global]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. reddit.com [reddit.com]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. jk-sci.com [jk-sci.com]

- 18. name-reaction.com [name-reaction.com]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Decarboxylation of 3-Thiophenemalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decarboxylation of 3-thiophenemalonic acid, a critical transformation in the synthesis of valuable pharmaceutical intermediates, particularly 3-thienylacetic acid. The document outlines the reaction's core principles, details various experimental methodologies, and presents quantitative data to inform procedural design and optimization.

Introduction and Reaction Overview

This compound is a substituted malonic acid featuring a thiophene ring at the 3-position.[1] Its structure makes it a key starting material in medicinal chemistry.[1] The thiophene ring is a metabolically stable bioisostere for phenyl rings, and its derivatives are integral to numerous clinically significant drugs.

The primary reaction of interest is the decarboxylation of this compound to form 3-thienylacetic acid. This reaction involves the removal of one of the two carboxylic acid groups as carbon dioxide (CO₂), typically through the application of heat. This process is a standard and well-established method for carbon-carbon bond formation and modification in organic synthesis.[2]

General Reaction Scheme: C₇H₆O₄S (this compound) → C₆H₆O₂S (3-Thienylacetic acid) + CO₂

This transformation is analogous to the classic malonic ester synthesis, where a substituted malonic acid is heated to yield a monocarboxylic acid.[3] The presence of the second carboxyl group at the α-carbon facilitates the reaction, which proceeds through a cyclic transition state.[3][4]

Reaction Mechanism

The decarboxylation of malonic acid and its derivatives, including this compound, proceeds through a concerted, cyclic mechanism when heated.[3][5] This process can be visualized as a type of 1,2-elimination.[3]

-

Cyclic Transition State: The carboxylic acid proton of one group forms a hydrogen bond with the carbonyl oxygen of the second carboxyl group, creating a six-membered ring transition state.

-

Concerted Bond Reorganization: In a single, concerted step, the O-H bond breaks, a new C=O π-bond forms (becoming CO₂), the C-C bond between the carboxyl group and the α-carbon cleaves, and the α-carbon is protonated by the hydrogen from the first carboxyl group.

-

Enol Intermediate: This process results in the formation of an enol intermediate and a molecule of carbon dioxide, which escapes as a gas.

-

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable final product, 3-thienylacetic acid.

The following diagram illustrates this widely accepted mechanism.

Caption: Reaction mechanism for the thermal decarboxylation of this compound.

Methodologies and Experimental Parameters

While specific literature on the decarboxylation of this compound is sparse, the procedure can be reliably inferred from general protocols for substituted malonic acids. Thermal decomposition is the most common method.[6]

Method 1: Thermal Decarboxylation in a High-Boiling Solvent

This is the most straightforward approach. Heating the malonic acid derivative above its melting point or in a high-boiling inert solvent ensures the reaction proceeds to completion.

Method 2: Microwave-Assisted Decarboxylation

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side-product formation.[2] Solvent-free or aqueous conditions can often be employed, aligning with green chemistry principles.[2]

Quantitative Data from Analogous Reactions

The following table summarizes typical conditions reported for the decarboxylation of various malonic acid derivatives, which can serve as a starting point for optimizing the decarboxylation of this compound.

| Substrate Type | Method | Solvent | Temperature (°C) | Time | Catalyst/Additive | Yield | Reference |

| General Malonic Acids | Thermal | Cumene | Reflux | 1 hr | Pyridine (cat.) | N/A | [2] |

| General Malonic Acids | Microwave | Water | 190 °C | 15 min | None | N/A | [2] |

| Mono/Di-substituted | Microwave | None | N/A | 1 - 4 min | Imidazole (stoich.) | High | [2] |

| Alkyl Malonate Deriv. | Microwave | Water | N/A | N/A | Lithium Sulfate | Good | [7] |

| General Malonic Acids | Thermal | Acetonitrile | Reflux | N/A | Copper (cat.) | N/A | [2] |

Detailed Experimental Protocols

Protocol 4.1: General Thermal Decarboxylation

This protocol is a standard procedure adaptable for this compound.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a heating mantle. The top of the condenser is fitted with a gas outlet connected to a bubbler (containing mineral oil or a basic solution like NaOH to trap any acidic vapors) to monitor CO₂ evolution.

-

Reagents: this compound is placed in the flask. A high-boiling solvent such as cumene, diphenyl ether, or Dowtherm A is added to create a slurry (e.g., 1 M concentration).

-

Reaction: The mixture is heated with vigorous stirring. The temperature should be raised to the reflux temperature of the chosen solvent (e.g., Cumene: 152 °C).

-

Monitoring: The reaction is monitored by observing the rate of CO₂ evolution in the bubbler. The reaction is typically complete when gas evolution ceases. This can take from 1 to several hours.

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The solvent can be removed under reduced pressure (if volatile) or the product can be extracted.

-

For extraction, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted starting material.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

-

Purification: The crude 3-thienylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.

Protocol 4.2: Microwave-Assisted Decarboxylation (Solvent-Free)

This protocol is based on modern, efficient synthesis techniques.[2]

-

Apparatus Setup: A microwave-safe reaction vessel is charged with this compound.

-

Reaction: The vessel is sealed and placed in a scientific microwave reactor. The mixture is irradiated at a set temperature (e.g., 180-200 °C) for a short duration (e.g., 5-20 minutes). Power should be controlled to maintain a stable temperature.

-

Workup:

-

The vessel is cooled to room temperature before opening.

-

The resulting crude product is dissolved in an appropriate solvent like ethyl acetate.

-

The solution is filtered to remove any insoluble impurities.

-

-

Purification: The filtrate is concentrated, and the resulting solid or oil is purified as described in Protocol 4.1 (recrystallization or chromatography).

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the synthesis and purification of 3-thienylacetic acid via thermal decarboxylation.

Caption: A typical experimental workflow for thermal decarboxylation.

References

- 1. Page loading... [guidechem.com]

- 2. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 7. Decarboxylation [organic-chemistry.org]

An In-depth Technical Guide to 3-Thiophenemalonic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiophenemalonic acid (CAS No. 21080-92-2) is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its unique structural features, combining a thiophene ring with a malonic acid moiety, impart valuable reactivity for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in drug development, particularly as a precursor to inhibitors of key enzymatic targets.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystal powder | [1] |

| Molecular Formula | C₇H₆O₄S | |

| Molecular Weight | 186.19 g/mol | |

| CAS Number | 21080-92-2 | |

| Melting Point | 139 °C (decomposes) | |

| Boiling Point | 290.67°C (rough estimate) | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol and dimethylformamide. | [1] |

| pKa | 2.73 ± 0.10 (Predicted) |

Table 2: Spectroscopic and Computational Data

| Property | Value | Reference(s) |

| SMILES | OC(=O)C(C(O)=O)c1ccsc1 | |

| InChI | 1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11) | |

| InChI Key | GCOOGCQWQFRJEK-UHFFFAOYSA-N | |

| LogP | 0.9 (Predicted) | [1] |

| Topological Polar Surface Area | 103 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of this compound

Two primary synthetic routes to this compound are prevalent in the literature: palladium-catalyzed coupling followed by hydrolysis, and Knoevenagel condensation. The following are representative experimental protocols for these methods.

Palladium-Catalyzed Coupling Route

This route involves the palladium-catalyzed cross-coupling of 3-bromothiophene with diethyl malonate to form diethyl 3-thienylmalonate, which is subsequently hydrolyzed to the desired product.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add palladium(II) acetate (Pd(OAc)₂; 0.02 eq), a suitable phosphine ligand (e.g., P(t-Bu)₃; 0.04 eq), and dry toluene.

-

Reagent Addition: Add 3-bromothiophene (1.0 eq) and diethyl malonate (1.2 eq) to the flask.

-

Base Addition: Add a strong base, such as sodium hydride (NaH; 1.5 eq) or sodium tert-butoxide (NaOt-Bu; 1.5 eq), portion-wise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl 3-thienylmalonate as an oil.

-

Reaction Setup: In a round-bottom flask, dissolve diethyl 3-thienylmalonate (1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH; 2.5 eq) or potassium hydroxide (KOH; 2.5 eq).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Knoevenagel Condensation Route

This method involves the condensation of thiophene-3-carbaldehyde with malonic acid, followed by reduction of the resulting acrylic acid derivative and subsequent hydrolysis if a malonic ester was used. The Doebner modification of the Knoevenagel condensation, using pyridine as a solvent and a catalytic amount of piperidine, can directly yield the α,β-unsaturated carboxylic acid, which would then require reduction.[2]

-

Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carbaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Conditions: Heat the reaction mixture at 100 °C for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated HCl. The precipitate formed is the unsaturated acid derivative.

-

Isolation: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain (E)-3-(thiophen-3-yl)acrylic acid.

-

Reduction: The unsaturated acid can be reduced to the corresponding saturated malonic acid derivative using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C). Note: This step is not always straightforward and may require specific conditions to avoid reduction of the thiophene ring.

-

Hydrolysis (if applicable): If a malonate ester was used in the initial condensation, the final step would be hydrolysis as described in section 2.1.

Purification and Analysis

Purification by Recrystallization

This compound can be purified by recrystallization from a suitable solvent system, typically a mixture of polar solvents like ethanol and water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Spectroscopic Analysis

The structure and purity of this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the thiophene ring protons and the methine proton of the malonic acid moiety. The chemical shifts of the thiophene protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the thiophene ring and the carboxylic acid groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acids (broad), the C=O stretch of the carboxylic acids, and C-H and C=C stretching of the thiophene ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Relevance and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and kinase inhibitors.[3]

One of the notable applications of malonate-based compounds, including derivatives of this compound, is in the inhibition of serine racemase.[4]

Inhibition of Serine Racemase and Modulation of NMDA Receptor Signaling

Serine racemase is a key enzyme in the central nervous system that catalyzes the conversion of L-serine to D-serine.[5] D-serine acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[5] Overactivation of NMDA receptors has been implicated in various neurological disorders, including neurodegenerative diseases and epilepsy.[4] Therefore, inhibiting serine racemase to reduce the levels of D-serine presents a promising therapeutic strategy.[4] Malonate and its derivatives are known competitive inhibitors of serine racemase.[4][6]

Experimental and Synthetic Workflows

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions and purification techniques. A generalized workflow for the palladium-catalyzed synthesis is depicted below.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry place in a tightly sealed container.[3]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and versatile building block. The role of its derivatives as inhibitors of enzymes like serine racemase highlights its potential in the development of novel therapeutics for neurological disorders. This technical guide provides a foundational resource for researchers working with or considering the use of this compound in their synthetic and drug discovery endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Malonate-based inhibitors of mammalian serine racemase: kinetic characterization and structure-based computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Versatile Building Block: The Discovery and First Synthesis of 3-Thiophenemalonic Acid

For researchers, scientists, and professionals in drug development, the emergence of novel chemical intermediates is a pivotal moment that opens new avenues for discovery. 3-Thiophenemalonic acid, a bifunctional molecule featuring a thiophene ring appended to a malonic acid moiety, represents one such cornerstone in modern medicinal and materials science. This technical guide delves into the origins of this important compound, presenting a detailed account of its first synthesis, complete with experimental protocols and key data.

While the exact moment of its initial discovery remains somewhat obscured in the broader scientific literature, the synthesis of this compound was first reported in the late 20th century.[1] Its development was driven by the growing interest in functionalized thiophene derivatives as valuable intermediates for pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄S | [1] |

| Molecular Weight | 186.19 g/mol | |

| Melting Point | 139 °C (decomposes) | [2] |

| CAS Number | 21080-92-2 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

The Initial Synthesis: A Detailed Protocol

One of the earliest and most well-documented methods for the preparation of this compound involves the hydrolysis of a 3-thienyl cyanoacetate derivative. A process detailed in a United States patent provides a robust and scalable method for its synthesis.[3] This approach is favored for its efficiency and the relative availability of the starting materials.

The logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: Hydrolysis of Ethyl 3-Thienyl Cyanoacetate

This protocol is adapted from the process described in US Patent 4,691,029.[3]

Step 1: Preparation of Ethyl 3-Thienyl Cyanoacetate

The precursor, an alkyl 3-thienyl cyanoacetate, can be prepared by treating 3-thienylacetonitrile with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base like sodium methoxide.[3]

Step 2: Hydrolysis to this compound

-

Reaction Setup: A reaction vessel equipped with a stirrer, heating mantle, and a means to remove ammonia vapor (e.g., a nitrogen inlet or a vacuum line) is charged with an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.[3]

-

Addition of Reactant: The ethyl 3-thienyl cyanoacetate is added to the hydroxide solution. A molar excess of the alkali metal hydroxide is crucial for the reaction to proceed to completion.[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature above 40°C. For instance, maintaining the temperature between 75°C and 80°C typically leads to the completion of the hydrolysis in approximately 2 to 2.5 hours. At higher temperatures, around 100°C to 110°C, the reaction time can be reduced to 30 to 40 minutes.[3] During the reaction, ammonia vapor is evolved and should be efficiently removed to ensure the reaction proceeds at a reasonable rate.[3]

-

Work-up and Isolation: Upon completion of the hydrolysis, the reaction mixture is cooled. The this compound is then isolated by neutralizing the reaction mixture with an acid, such as hydrochloric acid, followed by solvent extraction.[3]

Alternative Synthetic Routes

While the hydrolysis of 3-thienyl cyanoacetate is a prominent method, other synthetic pathways have also been explored. These include:

-

Hydrolysis of Diethyl 3-Thienylmalonate: This method involves the initial synthesis of diethyl 3-thienylmalonate, often from diethyl malonate and 3-bromothiophene, followed by hydrolysis to the diacid.[1]

-

Knoevenagel Condensation: Another approach is the Knoevenagel condensation of thiophene-3-carbaldehyde with malonic acid.[1] This reaction is typically followed by a reduction step.

The relationship between these alternative starting materials and the final product is illustrated below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticonvulsants Using 3-Thiophenemalonic Acid

Abstract: These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel anticonvulsant agents utilizing 3-thiophenemalonic acid as a key starting material. The thiophene moiety is a recognized pharmacophore in several central nervous system active compounds, and its incorporation into structures like pyrrolidine-2,5-diones (succinimides) presents a promising strategy for the development of new antiepileptic drugs (AEDs).[1][2] This document outlines a plausible synthetic pathway from this compound to 3-(thiophen-3-yl)pyrrolidine-2,5-dione derivatives, provides detailed experimental procedures, summarizes quantitative anticonvulsant activity data from preclinical models, and visualizes key workflows and pathways.

Introduction

This compound is a valuable intermediate in pharmaceutical and organic synthesis, primarily used for constructing heterocyclic compounds.[3] The thiophene ring is a structural component of several clinically used drugs and is known to be a key element for anticonvulsant activity in molecules like Tiagabine.[1] Furthermore, the pyrrolidine-2,5-dione (succinimide) core is a well-established scaffold for anticonvulsant drugs, such as Ethosuximide.[1] The strategic combination of these two pharmacophores through a synthetic route starting from this compound offers a rational approach to discovering novel anticonvulsant candidates with potentially broad-spectrum activity.

This document details the synthesis of a series of N-substituted 3-(thiophen-3-yl)pyrrolidine-2,5-dione derivatives, a class of compounds that has shown significant efficacy in preclinical anticonvulsant screening models, including the maximal electroshock (MES) and 6 Hz tests.[4][5]

Proposed Synthetic Pathway

The overall strategy involves a multi-step synthesis beginning with the conversion of this compound to a key succinic acid intermediate. This intermediate is then cyclized to form the pyrrolidine-2,5-dione core, which is subsequently functionalized to yield the final target compounds.

Figure 1: Proposed synthetic pathway from this compound to target anticonvulsants.

Detailed Experimental Protocols

The following protocols are based on established methodologies for malonic ester synthesis and succinimide formation, adapted from procedures for analogous compounds.[1][6]

3.1. Synthesis of 2-(Thiophen-3-yl)succinic acid (Key Intermediate)

This multi-step procedure converts the starting material into the crucial succinic acid derivative.

-

Step 1: Esterification of this compound

-

Suspend this compound (1 mole) in absolute ethanol (500 mL).

-

Add concentrated sulfuric acid (5 mL) as a catalyst.

-

Reflux the mixture for 8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield diethyl 3-thiophenemalonate as an oil.

-

-

Step 2: Alkylation of Diethyl 3-thiophenemalonate

-

Prepare a solution of sodium ethoxide by dissolving sodium (1 mole) in absolute ethanol (300 mL).

-

To this solution, add diethyl 3-thiophenemalonate (1 mole) dropwise at room temperature.

-

After stirring for 30 minutes, add ethyl bromoacetate (1.1 moles) dropwise, maintaining the temperature below 30°C.

-

Reflux the mixture for 4 hours.

-

Cool the reaction and filter off the sodium bromide precipitate.

-

Evaporate the solvent from the filtrate to obtain the crude triester product.

-

-

Step 3: Hydrolysis and Decarboxylation

-

Add the crude triester to a 20% aqueous sodium hydroxide solution (4 moles NaOH).

-

Reflux the mixture for 6 hours to ensure complete hydrolysis of the ester groups.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude tricarboxylic acid.

-

Heat the crude product to 150-160°C until the evolution of CO₂ ceases (decarboxylation).

-

Recrystallize the resulting solid from a water/ethanol mixture to afford pure 2-(thiophen-3-yl)succinic acid.

-

3.2. Synthesis of 3-(Thiophen-3-yl)-1-(substituted-alkyl)pyrrolidine-2,5-diones

This procedure is adapted from the synthesis of structurally related anticonvulsant compounds.[5][6]

-

Step 1: Synthesis of 2-(3-(Thiophen-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid

-

Combine 2-(thiophen-3-yl)succinic acid (1 mole) and aminoacetic acid (glycine, 1 mole).

-

Heat the mixture at 180-200°C for 2 hours.

-

Cool the resulting solid and recrystallize from ethanol to obtain the product.

-

-

Step 2: Coupling with Amines to Yield Final Products

-

Dissolve 2-(3-(thiophen-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid (1 mole) in dry dimethylformamide (DMF).

-

Add carbonyldiimidazole (CDI) (1.1 moles) and stir at room temperature for 1 hour.

-

Add the desired amine (e.g., morpholine or a 4-arylpiperazine derivative) (1 mole) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final N-substituted derivative.

-

Anticonvulsant Activity Screening Protocol

The anticonvulsant properties of the synthesized compounds are typically evaluated in established rodent models of epilepsy. The following workflow is standard in preclinical AED discovery.[4][6]

Figure 2: Workflow for preclinical anticonvulsant screening of synthesized compounds.

4.1. Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is applied via corneal or auricular electrodes. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.

4.2. Subcutaneous Pentylenetetrazole (scPTZ) Test This test models absence seizures. A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously. The compound is considered protective if it prevents the onset of clonic seizures within a 30-minute observation period.

4.3. 6 Hz Psychomotor Seizure Test This model is used to identify compounds effective against therapy-resistant focal seizures. A low-frequency, long-duration electrical stimulus (e.g., 32 mA, 6 Hz for 3 s) is applied. Protection is noted if the animal does not display signs of seizure activity, such as stun, forelimb clonus, and twitching of the vibrissae.[4]

4.4. Neurotoxicity (Rotarod Test) Motor impairment, a common side effect of AEDs, is assessed using an accelerating rotarod. Mice are placed on a rotating rod, and the time they remain on it is recorded. A compound is considered neurotoxic if the animal falls off the rod within a defined time (e.g., 1 minute).

Quantitative Data on Anticonvulsant Activity

The following table summarizes the anticonvulsant activity for a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, which are structural analogs of the compounds proposed in this note. The data provides an expected range of potency for this chemical class.[5]

| Compound ID | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | scPTZ Protection (at 100 mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 4 | 62.14 | 75.59 | Not Active | > 300 | > 4.8 (MES) |

| Valproic Acid | 252.7 | 130.6 | - | 430.8 | 1.7 (MES) |

| Ethosuximide | Not Active | 221.7 | - | 647.0 | 2.9 (6 Hz) |

Data adapted from a study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives for illustrative purposes.[5]

Proposed Mechanism of Action

While the precise mechanism requires further investigation, many anticonvulsants containing the thiophene or succinimide scaffold exert their effects by modulating neuronal ion channels. In vitro studies on analogous compounds suggest a mechanism involving the inhibition of voltage-sensitive sodium channels (VSSC) and L-type calcium channels.[4][5] This dual-action could contribute to a broad spectrum of anticonvulsant activity.

Figure 3: Plausible mechanism of action for thiophene-succinimide anticonvulsants.

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of novel heterocyclic compounds with potential anticonvulsant properties. The combination of the thiophene ring and the pyrrolidine-2,5-dione core represents a rational drug design strategy. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this chemical space further in the quest for safer and more effective treatments for epilepsy.

References

- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (21080-92-2) at Nordmann - nordmann.global [nordmann.global]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Thiophenemalonic Acid as a Versatile Building Block for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Thiophenemalonic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2][3] Its activated methylene group readily participates in various condensation and cyclization reactions, making it a key precursor for the synthesis of novel molecules with significant potential in medicinal chemistry and materials science. The thiophene moiety is a well-established pharmacophore, and its incorporation into larger heterocyclic systems often imparts desirable biological activities.[4] This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with demonstrated therapeutic potential, using this compound as the starting material.

Synthetic Applications: Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are structurally analogous to purines. This structural similarity has led to their investigation as inhibitors of various kinases and other biological targets. Several derivatives have shown promise as anticancer, anti-inflammatory, and anticonvulsant agents. The following sections detail a general synthetic route from this compound to this important heterocyclic scaffold.

Logical Workflow for the Synthesis of Thieno[2,3-d]pyrimidines

Caption: Synthetic workflow from this compound to thieno[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3-thiophenemalonate

This protocol describes the esterification of this compound to its corresponding diethyl ester, a key intermediate for subsequent reactions.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Suspend this compound (1 equivalent) in absolute ethanol (10 volumes).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equivalents) with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-